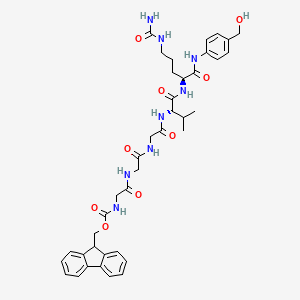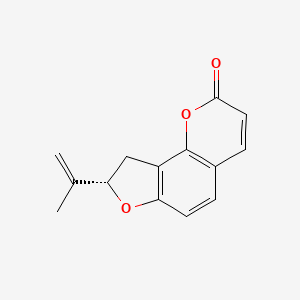
Bis(3',5')-cyclic diguanylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(3’,5’)-cyclic diguanylic acid is a cyclic dinucleotide that plays a crucial role in bacterial signal transduction It is involved in regulating various cellular processes, including biofilm formation, motility, and virulence
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(3’,5’)-cyclic diguanylic acid typically involves the cyclization of guanosine monophosphate (GMP) derivatives. One common method is the enzymatic synthesis using diguanylate cyclase enzymes, which catalyze the formation of the cyclic dinucleotide from two molecules of GMP. The reaction conditions often include the presence of magnesium ions (Mg²⁺) as cofactors and a suitable buffer system to maintain the pH.
Industrial Production Methods
Industrial production of bis(3’,5’)-cyclic diguanylic acid may involve biotechnological approaches, such as the use of genetically engineered bacteria that overexpress diguanylate cyclase enzymes. These bacteria can be cultured in large bioreactors, and the compound can be extracted and purified from the bacterial cells using chromatographic techniques.
化学反应分析
Types of Reactions
Bis(3’,5’)-cyclic diguanylic acid can undergo various chemical reactions, including hydrolysis, oxidation, and complexation with metal ions.
Common Reagents and Conditions
Hydrolysis: This reaction can be catalyzed by phosphodiesterases, which cleave the cyclic phosphate bonds, resulting in the formation of linear diguanylic acid.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) can oxidize the guanine bases, leading to the formation of oxidized derivatives.
Complexation: The compound can form complexes with metal ions like magnesium (Mg²⁺) and calcium (Ca²⁺), which can influence its stability and biological activity.
Major Products Formed
Hydrolysis: Linear diguanylic acid.
Oxidation: Oxidized guanine derivatives.
Complexation: Metal ion complexes of bis(3’,5’)-cyclic diguanylic acid.
科学研究应用
Bis(3’,5’)-cyclic diguanylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study nucleotide interactions and cyclic dinucleotide chemistry.
Biology: It plays a key role in bacterial signal transduction, regulating processes such as biofilm formation, motility, and virulence. Researchers study its role in bacterial communication and its potential as a target for antimicrobial therapies.
Medicine: The compound is being investigated for its potential in developing new antibiotics and treatments for bacterial infections. It is also studied for its role in modulating the immune response.
Industry: Bis(3’,5’)-cyclic diguanylic acid is used in the development of biosensors and biofilm control strategies in industrial settings.
作用机制
Bis(3’,5’)-cyclic diguanylic acid exerts its effects by binding to specific receptor proteins, such as PilZ domain proteins, which then trigger downstream signaling pathways. These pathways regulate various cellular processes, including the production of extracellular polymeric substances (EPS) for biofilm formation, the expression of virulence factors, and the modulation of bacterial motility. The compound’s ability to form complexes with metal ions also plays a role in its biological activity.
相似化合物的比较
Bis(3’,5’)-cyclic diguanylic acid is unique among cyclic dinucleotides due to its specific role in bacterial signal transduction. Similar compounds include:
Cyclic diadenylate monophosphate (c-di-AMP): Another cyclic dinucleotide involved in bacterial signaling, but it primarily regulates cell wall homeostasis and DNA repair.
Cyclic GMP-AMP (cGAMP): A cyclic dinucleotide involved in the immune response in eukaryotic cells, particularly in the activation of the STING pathway.
属性
IUPAC Name |
2-amino-9-[17-(2-amino-6-oxo-1H-purin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N10O14P2/c21-19-25-13-7(15(33)27-19)23-3-29(13)17-9(31)11-5(41-17)1-39-45(35,36)44-12-6(2-40-46(37,38)43-11)42-18(10(12)32)30-4-24-8-14(30)26-20(22)28-16(8)34/h3-6,9-12,17-18,31-32H,1-2H2,(H,35,36)(H,37,38)(H3,21,25,27,33)(H3,22,26,28,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKFDLKSEZWEFGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C6N=C(NC7=O)N)O)OP(=O)(O1)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N10O14P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
690.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2-({3,5-dichloro-2-hydroxy-4-[2-(4-methylpiperazin-1-YL)ethoxy]phenyl}formamido)-3-phenylpropanoate dihydrochloride](/img/structure/B11931387.png)
![heptyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]hexanoate](/img/structure/B11931391.png)
![(3S,7R,8S,9S,10R,13R,14S,17R)-17-[(2R)-6-hydroxy-6-prop-2-enylnon-8-en-2-yl]-4,4,10,13-tetramethyl-1,2,3,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,7-diol](/img/structure/B11931399.png)
![[1-[5-[2-cyano-2-(3,4-dimethoxyphenyl)ethenyl]thiophen-2-yl]piperidin-4-yl] 2-(diethylamino)acetate;methanesulfonic acid](/img/structure/B11931408.png)
![3-[2-[2-[2-[2-[3-Oxo-3-[(2,2,6,6-tetramethyl-1-oxidopiperidin-4-yl)amino]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B11931411.png)
![(2R,3R)-2-benzhydryl-N-[(2-iodophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine;oxalic acid](/img/structure/B11931416.png)

![N-(1-benzylpyrrolidin-3-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine;4-methylbenzenesulfonic acid](/img/structure/B11931430.png)



![heptadecan-9-yl 10-[2-hydroxyethyl-(8-nonoxy-8-oxooctyl)amino]decanoate](/img/structure/B11931456.png)
